molecular formula C13H15N3OS B6941776 N-(1,3-benzothiazol-6-yl)-2-methylpyrrolidine-1-carboxamide

N-(1,3-benzothiazol-6-yl)-2-methylpyrrolidine-1-carboxamide

Cat. No.: B6941776
M. Wt: 261.34 g/mol
InChI Key: CECHNZMBOBTGLW-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-6-yl)-2-methylpyrrolidine-1-carboxamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-2-methylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-9-3-2-6-16(9)13(17)15-10-4-5-11-12(7-10)18-8-14-11/h4-5,7-9H,2-3,6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECHNZMBOBTGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-2-methylpyrrolidine-1-carboxamide typically involves the cyclization of 2-aminothiophenols with appropriate reagents. One common method includes the reaction of 2-aminothiophenol with chloroformates and urea . Another approach involves the reductive carbonylation of substituted nitrobenzenes using sulfur, carbon monoxide, and water in the presence of bases .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-6-yl)-2-methylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

N-(1,3-benzothiazol-6-yl)-2-methylpyrrolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-2-methylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interact with cellular signaling pathways involved in apoptosis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-6-yl)-2-methylpyrrolidine-1-carboxamide stands out due to its unique structure, which combines the benzothiazole ring with a pyrrolidine carboxamide moiety. This structural combination may confer distinct biological activities and potential therapeutic applications.

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